5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H5,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHHPKPEWRAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442662 | |
| Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170170-13-5 | |
| Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170170-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of Electron-Deficient Intermediates
In Method 1, the furonitrile’s electron-withdrawing nitrile group activates the ring for nucleophilic attack by guanidine, enabling efficient pyrimidine ring formation. Substituents at C5 (e.g., methyl) are incorporated during furonitrile synthesis, avoiding post-cyclization modifications.
Nitroolefin Reactivity
Method 2 exploits the nitro group’s ability to act as a temporary directing group. The nitroolefin undergoes Michael addition with the pyrimidine’s 6-amino group, followed by nitro-to-carbonyl tautomerization and cyclization under basic conditions. The methyl group’s steric bulk minimally affects reaction kinetics, ensuring high yields.
Microwave-Assisted Coupling
Recent advancements (Method 3) employ microwave irradiation to accelerate Ullman-type couplings, reducing reaction times from hours to minutes. For example, coupling 5-iodo intermediates with methylthiols under microwaves (100°C, 10 min) improves throughput but requires specialized equipment.
Industrial and Environmental Considerations
Solvent Selection
-
Ethanol (Method 1): Preferred for its low toxicity and ease of removal, though prolonged reflux increases energy costs.
-
Aqueous Ethyl Acetate (Method 2): Enhances solubility of polar intermediates while minimizing waste.
-
DMF (Method 3): Effective for copper-catalyzed couplings but poses disposal challenges due to toxicity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ammonia, primary amines, and other nucleophiles.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine has emerged as a promising candidate in drug development due to its role as a kinase inhibitor. It has been studied for its potential in treating various cancers by inhibiting specific kinases involved in tumor growth and proliferation. For example:
- Kinase Inhibition : The compound has shown efficacy against several kinases such as EGFR, Her2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM .
Pharmacology
The compound exhibits a range of pharmacological effects including:
- Antitumor Activity : It serves as an intermediate in the development of antitumor agents targeting enzyme pathways critical for cancer cell survival.
- Anti-inflammatory Effects : Studies have indicated that pyrimidines, including this compound, possess anti-inflammatory properties .
Diabetes Treatment
Recent research has evaluated the antidiabetic potential of derivatives based on this compound. In vitro studies demonstrated excellent inhibition of the α-amylase enzyme, which is crucial for carbohydrate metabolism .
Case Studies
- Inhibition of RET Kinase : A study focused on pyrrolo[2,3-d]pyrimidine derivatives demonstrated their effectiveness in inhibiting RET-wt and drug-resistant mutant RET V804M . This highlights the potential of this compound in overcoming resistance in cancer therapies.
- Antibacterial Activity : Research synthesized new derivatives that were screened for antibacterial properties against Gram-negative and Gram-positive bacteria. Some derivatives exhibited higher activity than standard drugs .
Mechanism of Action
The mechanism of action of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, leading to the disruption of key cellular processes. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of proapoptotic proteins like caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Key Observations :
C5 Modifications :
- The 5-methyl group optimizes steric fit in hydrophobic pockets (e.g., DHFR active site) .
- 5-Trifluoromethyl (CF₃) derivatives (e.g., ) improve metabolic stability and enzyme affinity due to electronegativity and lipophilicity .
- Ethyl substituents () enhance antifolate activity but may reduce kinase selectivity .
C6 Substituents: Bulky groups (e.g., 2-phenylethyl, quinolin-6-yl) enhance target engagement. For example, T025’s quinoline moiety improves CLK inhibition via π-π stacking . Sulfanyl groups (e.g., 6-arylthio in ) mimic folate’s pteridine ring, aiding DHFR inhibition .
N4 Substituents :
- Aryl groups (e.g., 4-chlorophenyl) improve kinase selectivity. shows 4-chloro-2-fluorophenyl analogs achieve >70% RTK inhibition at 1 μM .
- Alkyl groups (e.g., cyclohexyl in ) enhance solubility and reduce off-target effects .
Research Findings and Pharmacological Insights
Antifolate Activity :
- 5-Methyl derivatives () form ternary complexes with DHFR and NADPH, inhibiting folate metabolism. Their activity is comparable to methotrexate but with reduced toxicity .
- Ethyl analogs () show 10-fold higher potency against methotrexate-resistant cells, attributed to amplified DHFR gene expression .
Kinase Inhibition: FAK inhibitors (e.g., ) leverage the 2,4-diamine scaffold to anchor the hinge region (Glu500, Cys502), while C6 substituents (e.g., 2-methylbenzyl) enhance hydrophobic interactions with the DFG motif . CLK inhibitor T025 () demonstrates nanomolar potency and oral bioavailability, highlighting the scaffold’s versatility .
Synthetic Challenges :
- N4-aryl derivatives (–3) require acidic conditions (e.g., HCl/iPrOH) for amination, whereas ethynyl-substituted analogs () demand halogen-free protocols to avoid side reactions .
Biological Activity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (CAS Number: 170170-13-5) is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.
- Molecular Formula : CHN
- Molecular Weight : 163.18 g/mol
- CAS Number : 170170-13-5
Synthesis
The synthesis of this compound typically involves the reaction of guanidine hydrochloride with substituted thiols in the presence of sodium methylate in ethanol. This method allows for the production of the compound with a yield of approximately 67% under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific protein kinases. Notably, it has been studied for its inhibitory effects on:
- Calcium-dependent protein kinases (PfCDPK4 and PfCDPK1) associated with Plasmodium falciparum, the causative agent of malaria. In vitro studies indicate IC50 values ranging from 0.210 to 0.589 μM for these targets, suggesting significant potency against malaria .
- Dihydrofolate reductase (DHFR) , which is crucial for nucleotide synthesis in rapidly dividing cells such as cancer cells. Compounds derived from this structure have shown promising results in inhibiting DHFR activity .
Table 1: Summary of Biological Activities
| Target | Type | IC50 (μM) | Reference |
|---|---|---|---|
| PfCDPK4 | Kinase Inhibitor | 0.210 - 0.530 | |
| PfCDPK1 | Kinase Inhibitor | 0.589 | |
| DHFR | Enzyme Inhibitor | Not specified |
Case Studies
- Anticancer Activity : A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting their potential as anticancer agents .
- Inhibition of CSF1R : Another study focused on the inhibition of colony-stimulating factor-1 receptor (CSF1R), which plays a critical role in macrophage differentiation and maintenance. The pyrrolo[2,3-d]pyrimidine derivatives demonstrated subnanomolar enzymatic inhibition against CSF1R, suggesting their relevance in treating diseases associated with macrophage activity .
Structure-Activity Relationship (SAR)
The effectiveness of this compound and its derivatives can be significantly influenced by structural modifications. For instance:
- Substitutions at the N-position and C-position have been shown to enhance binding affinity and selectivity towards target kinases.
- The introduction of various functional groups can lead to improved solubility and bioavailability while maintaining or enhancing inhibitory activity against specific targets .
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives? A: Key parameters include:
- Reaction time and temperature: Reflux in isopropyl alcohol (iPrOH) with concentrated HCl for 12 hours ensures complete substitution at the N4 position .
- Purification: Flash chromatography (gradient: CHCl₃ to 2% MeOH/CHCl₃) yields pure compounds (e.g., 70% for compound 8 ) .
- Substituent compatibility: Bulky aryl groups (e.g., naphthylmethyl) require modified conditions, such as avoiding HCl to prevent decomposition .
Structural Characterization
Q: What analytical methods are validated for confirming the structure of substituted pyrrolo[2,3-d]pyrimidines? A: Use a combination of:
- ¹H NMR: Characteristic signals include C5-H (δ 5.94–6.27 ppm) and NH protons (δ 8.62–11.03 ppm) .
- HRMS: Accurate mass determination (e.g., m/z 407.0732 for compound 8 ) confirms molecular formulas .
- Elemental analysis: Matches calculated values (e.g., C, H, N ±0.4% for compound 16 ) .
Substituent Effects on Kinase Inhibition
Q: How do N4-aryl and 6-substituents influence receptor tyrosine kinase (RTK) inhibition? A:
- N4-aryl groups: Electron-withdrawing substituents (e.g., 4-Cl, 2-F) enhance RTK inhibition (IC₅₀ < 1 µM for EGFR and VEGFR2) .
- 6-substituents: Hydrophobic groups (e.g., 2-phenylethyl) improve cellular permeability, as shown in antiangiogenic assays (60% inhibition at 10 µM) .
- 2-NH₂ group: Removal reduces potency by 10–50×, confirming its role in H-bonding with kinase active sites .
Advanced Data Contradictions
Q: How can researchers resolve contradictions between in vitro kinase inhibition and cellular activity? A:
- Orthogonal assays: Pair enzymatic assays (e.g., EGFR inhibition) with cell viability (MTT) and apoptosis (Annexin V) tests .
- Metabolic stability: Use liver microsome studies to identify rapid degradation (e.g., compound 20 requires excess 5-aminoindole to stabilize) .
- Off-target profiling: Screen against unrelated kinases (e.g., CDK2) to rule out nonspecific effects .
Role of the 2-NH₂ Group
Q: What methodological evidence supports the necessity of the 2-NH₂ group for biological activity? A:
- Des-amino analogs: Synthesized analogs lacking 2-NH₂ (e.g., compound 5 ) showed 10× lower potency in RTK inhibition assays .
- Molecular docking: The 2-NH₂ group forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutant), validated by co-crystallography .
Advanced Synthetic Challenges
Q: What strategies mitigate synthetic failures during N4-aryl substitution? A:
- Acid-free conditions: For acid-sensitive substrates (e.g., indol-5-yl), omit HCl and use 20-fold excess of aryl amine to drive the reaction .
- Solvent optimization: Replace iPrOH with DMF for sterically hindered aryl groups, improving yields from 53% to 90% .
Kinase Selectivity Profiling
Q: How can researchers achieve selective inhibition of specific kinases (e.g., VEGFR2 over EGFR)? A:
- Substituent tuning: 2,5-Dimethoxybenzyl at the 6-position (compound 12 ) increases VEGFR2 selectivity (IC₅₀ = 0.8 µM vs. EGFR IC₅₀ = 2.3 µM) .
- Covalent modifiers: Introduce electrophilic groups (e.g., ethynyl) to target cysteine residues in kinase ATP pockets .
In Vivo Translation
Q: What methodological hurdles exist in translating in vitro RTK inhibitors to in vivo models? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
